Propyl 4-[(2-bromobenzoyl)amino]benzoate
Description
¹H/¹³C NMR Analysis
UV-Vis (MeOH, λmax) :
- 254 nm (π→π* transition, aromatic rings)
- 310 nm (n→π* transition, carbonyl groups)
Properties
Molecular Formula |
C17H16BrNO3 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
propyl 4-[(2-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16BrNO3/c1-2-11-22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
XYSJQWIPHSVHTO-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
The classical Fischer esterification employs 4-aminobenzoic acid and excess propanol under acidic conditions (e.g., sulfuric acid). While straightforward, this method suffers from equilibrium limitations, requiring prolonged reflux (12–24 hours) and yielding moderate conversions (60–75%). Recent adaptations integrate molecular sieves to absorb water, shifting equilibrium toward ester formation.
Transesterification with Auxiliary Alcohols
A patent-pioneered approach (US7547798B2) utilizes transesterification of ethyl 4-aminobenzoate with propanol in the presence of 1-butanol as an auxiliary alcohol. The auxiliary alcohol reduces ethyl 4-aminobenzoate’s volatility by forming a lower-boiling azeotrope with ethanol (a by-product), preventing reagent loss. Titanium(IV) butoxide (0.1–0.5 wt%) catalyzes the reaction at 150–170°C, achieving >95% conversion within 16–24 hours (Table 1).
Table 1: Optimization of Transesterification Conditions
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 120–200°C | 165°C |
| Catalyst Concentration | 0.1–1.0 wt% | 0.3 wt% |
| Reaction Time | 4–48 hours | 18 hours |
| Yield | 70–98% | 95% |
Amidation Strategies
Schotten-Baumann Reaction
The aminobenzoate ester reacts with 2-bromobenzoyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions (NaOH or K₂CO₃). This method affords moderate yields (65–80%) but requires strict pH control to prevent hydrolysis of the ester group.
Carbodiimide-Mediated Coupling
Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF). This method, conducted at 0–5°C, achieves yields exceeding 85% while preserving ester integrity. GC-MS analysis confirms the absence of undesired diacyl by-products.
Purification and Characterization
Fractional Distillation
Volatile by-products (e.g., ethanol, 1-butanol) are removed via fractional distillation at reduced pressure (60–300 mmHg). The patent highlights a two-stage process: initial removal of low-boiling alcohols (ethanol, bp 78°C) followed by high-vacuum distillation (10 mmHg) to isolate the product.
Chromatographic Techniques
Silica gel column chromatography (hexane/ethyl acetate, 4:1) resolves residual unreacted benzoyl chloride and oligomeric species. Purity assessments via HPLC and ¹³C NMR indicate >98% chemical purity with characteristic signals at δ 165.2 ppm (ester carbonyl) and δ 167.8 ppm (amide carbonyl).
Industrial-Scale Considerations
Large-scale synthesis necessitates continuous reactors with inline distillation units to maintain stoichiometric balance. The patent emphasizes the use of wiped-film evaporators for final product isolation, minimizing thermal degradation. Safety protocols for handling brominated reagents (e.g., 2-bromobenzoyl chloride) include inert gas purging and corrosion-resistant alloy reactors.
Environmental and Regulatory Compliance
Process solvents (toluene, THF) are recovered via condensation and reused, aligning with green chemistry principles. The compound falls under 40 CFR 721.2900, mandating workplace controls for substituted aminobenzoate esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
